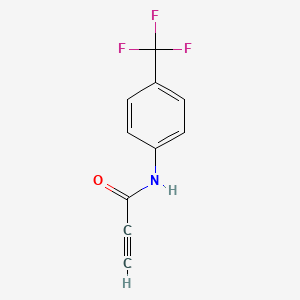

Sdh-IN-2

CAS No.:

Cat. No.: VC14600995

Molecular Formula: C10H6F3NO

Molecular Weight: 213.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6F3NO |

|---|---|

| Molecular Weight | 213.16 g/mol |

| IUPAC Name | N-[4-(trifluoromethyl)phenyl]prop-2-ynamide |

| Standard InChI | InChI=1S/C10H6F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h1,3-6H,(H,14,15) |

| Standard InChI Key | CXLSLWORVFXLKL-UHFFFAOYSA-N |

| Canonical SMILES | C#CC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Introduction

Biochemical Context of Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate while transferring electrons to ubiquinone (CoQ10) . SDH consists of four subunits (SdhA–SdhD) and requires flavin adenine dinucleotide (FAD) as a cofactor for catalytic activity . Genetic mutations or pharmacological inhibition of SDH disrupt cellular energy metabolism and oxygen sensing, leading to accumulation of succinate, which stabilizes hypoxia-inducible factor (HIF-1α) and promotes tumorigenesis .

Structural and Functional Analogues: Insights from Sdh-IN-10

While Sdh-IN-2 remains uncharacterized, the structurally defined inhibitor Sdh-IN-10 (C₁₈H₁₅F₃N₂O₂) offers a template for understanding SDH-targeted compounds. Key features include:

Molecular Properties

-

IUPAC Name: 7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile .

-

Stereochemistry: The 3D conformation reveals a rigid quinoline backbone with a trifluorophenyl substituent at position 4, creating a hydrophobic binding interface .

Mechanism of Action

Sdh-IN-10 binds to the ubiquinone (Qp) site of SDH, competing with CoQ10 and blocking electron transfer from the 3Fe-4S cluster to ubiquinone . This inhibition increases mitochondrial succinate levels, inducing pseudohypoxia and impairing ATP synthesis .

Methodological Considerations for Characterizing Sdh-IN-2

To elucidate the properties of Sdh-IN-2, the following approaches are recommended based on established protocols for SDH inhibitors:

Enzymatic Assays

-

SDH Activity Measurement: Monitor succinate-dependent reduction of dichlorophenolindophenol (DCPIP) at 600 nm in isolated mitochondria .

-

IC₅₀ Determination: Titrate Sdh-IN-2 against purified SDH complex to calculate half-maximal inhibitory concentration.

Structural Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume